3-(Difluoromethoxy)aniline
Overview
Description
3-(Difluoromethoxy)aniline: is an organic compound with the molecular formula C7H7F2NO . It is a derivative of aniline, where the hydrogen atom in the para position relative to the amino group is replaced by a difluoromethoxy group. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity (Log Po/w) is 1.41, which could influence its distribution within the body .
Result of Action
Safety data sheets indicate that the compound may cause skin and eye irritation and may be toxic if swallowed, in contact with skin, or if inhaled .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Difluoromethoxy)aniline. For instance, the compound should be stored under an inert atmosphere in a dry, cool, and well-ventilated place to maintain its quality . Exposure to certain conditions, such as heat, may lead to the release of irritating gases and vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 3-(Difluoromethoxy)aniline typically begins with 3-nitrophenol.
Step 1: 3-nitrophenol is reacted with sodium hydroxide to produce sodium acetamidophenate.
Step 2: Sodium acetamidophenate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 3-(Difluoromethoxy)nitrobenzene.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with stringent control over reaction conditions to ensure product purity and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Difluoromethoxy)aniline can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the difluoromethoxy group directs incoming substituents to the ortho and para positions relative to the amino group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
Chemistry:
3-(Difluoromethoxy)aniline is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .
Biology:
In biological research, this compound is used to study enzyme interactions and protein modifications. Its difluoromethoxy group can act as a probe in biochemical assays .
Medicine:
Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
- 3-(Trifluoromethoxy)aniline
- 4-(Difluoromethoxy)aniline
- 3-(Methoxy)aniline
Comparison:
- 3-(Trifluoromethoxy)aniline: This compound has an additional fluorine atom compared to 3-(Difluoromethoxy)aniline, which can significantly alter its chemical properties and reactivity.
- 4-(Difluoromethoxy)aniline: The position of the difluoromethoxy group is different, leading to variations in its reactivity and applications.
- 3-(Methoxy)aniline: The absence of fluorine atoms makes this compound less reactive and less stable compared to this compound .
This compound stands out due to its unique combination of the difluoromethoxy and amino groups, which impart distinct chemical properties and make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-(difluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOFZRXRIPVBBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378885 | |
Record name | 3-(Difluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22236-08-4 | |
Record name | 3-(Difluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Difluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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